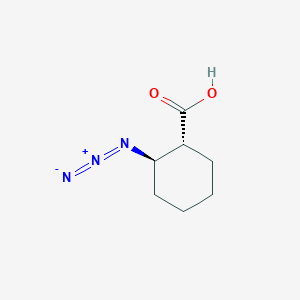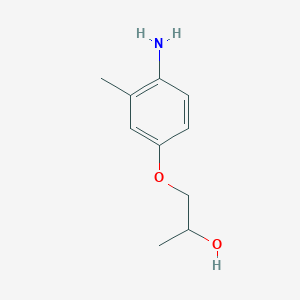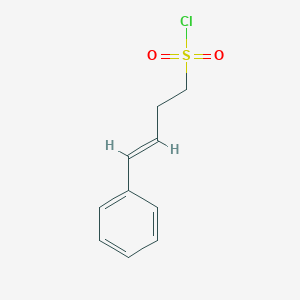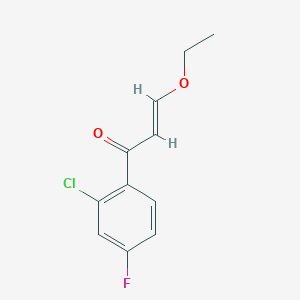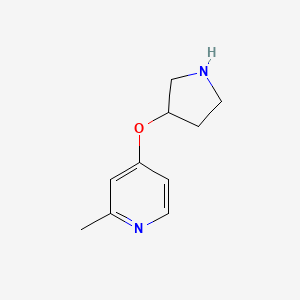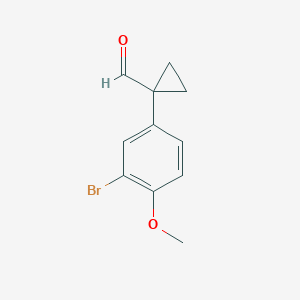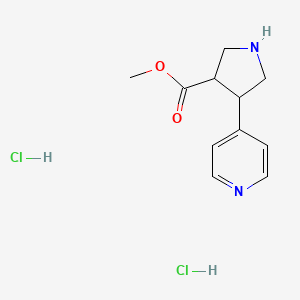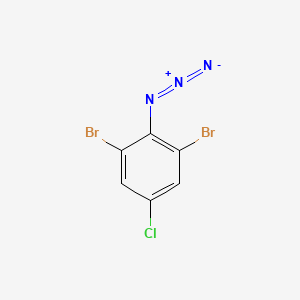
2-Azido-1,3-dibromo-5-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.
Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the target product.
Major Products
Applications De Recherche Scientifique
2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.
Uniqueness
2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H2Br2ClN3 |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
2-azido-1,3-dibromo-5-chlorobenzene |
InChI |
InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
Clé InChI |
WQVIYKWWCKEPJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


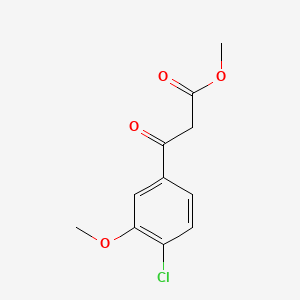
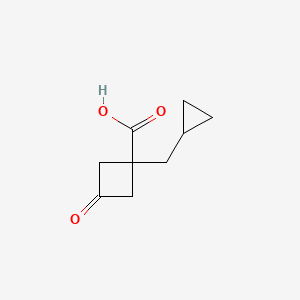
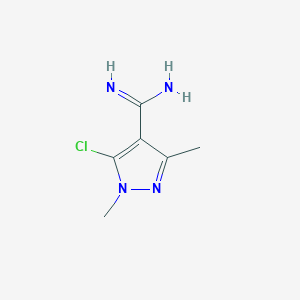
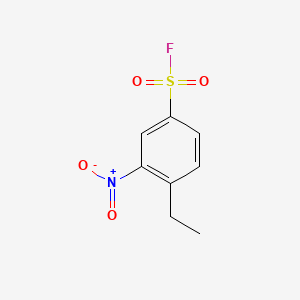
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
